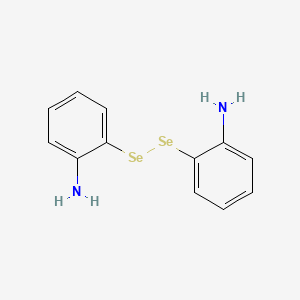

Benzenamine, 2,2'-diselenobis-

Description

BenchChem offers high-quality Benzenamine, 2,2'-diselenobis- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzenamine, 2,2'-diselenobis- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[(2-aminophenyl)diselanyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2Se2/c13-9-5-1-3-7-11(9)15-16-12-8-4-2-6-10(12)14/h1-8H,13-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTCGHLVDQKKOCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)[Se][Se]C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2Se2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5070022 | |

| Record name | Benzenamine, 2,2'-diselenobis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5070022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63870-44-0 | |

| Record name | Bis(2-aminophenyl) diselenide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63870-44-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 2,2'-diselenobis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063870440 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 2,2'-diselenobis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenamine, 2,2'-diselenobis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5070022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Bis(2-aminophenyl)diselenide: Properties, Reactivity, and Applications

Introduction: The Significance of Bis(2-aminophenyl)diselenide in Modern Chemistry and Drug Discovery

Bis(2-aminophenyl)diselenide, a prominent organoselenium compound, has garnered significant attention within the scientific community. Its unique molecular architecture, featuring a reactive diselenide bridge and nucleophilic amino groups, positions it as a versatile building block in organic synthesis and a molecule of considerable interest in medicinal chemistry. Organoselenium compounds, in general, are explored for their diverse biological activities, including antioxidant, anti-inflammatory, antiviral, and anticancer properties.[1] This guide provides a comprehensive overview of the physical and chemical properties of bis(2-aminophenyl)diselenide, delves into its synthesis and characterization, and explores its burgeoning role in the landscape of drug development. The content herein is curated for researchers, scientists, and professionals in drug development seeking a detailed understanding of this compelling molecule.

Physicochemical Properties: A Quantitative Overview

A thorough understanding of the physicochemical properties of bis(2-aminophenyl)diselenide is fundamental to its application and manipulation in a laboratory setting. These properties dictate its solubility, stability, and reactivity.

Physical Properties

Bis(2-aminophenyl)diselenide typically presents as a solid at room temperature.[2] Key physical data are summarized in the table below for quick reference.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₂N₂Se₂ | [2] |

| Molecular Weight | 342.16 g/mol | [2] |

| Melting Point | 75-78 °C | [2] |

| Appearance | Solid | [2] |

| Solubility | Insoluble in water, soluble in many organic solvents. | [3] |

Spectroscopic Characterization

Spectroscopic analysis is crucial for the unambiguous identification and characterization of bis(2-aminophenyl)diselenide. The following sections detail the expected spectroscopic signatures.

NMR spectroscopy provides detailed information about the molecular structure and electronic environment of the nuclei.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the amine protons. The aromatic protons will appear as a complex multiplet in the aromatic region of the spectrum. The chemical shift of the amine (-NH₂) protons can vary depending on the solvent and concentration.

-

¹³C NMR: The carbon-13 NMR spectrum will display distinct signals for the aromatic carbons. The carbon atoms directly bonded to the selenium and nitrogen atoms will have characteristic chemical shifts.

-

⁷⁷Se NMR: Selenium-77 NMR is a powerful tool for directly probing the selenium environment. The chemical shift in the ⁷⁷Se NMR spectrum is highly sensitive to the electronic and steric environment of the selenium atoms. For diaryl diselenides, the ⁷⁷Se chemical shift is a key identifier.[4]

IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational frequencies for bis(2-aminophenyl)diselenide include:

-

N-H stretching: Around 3300-3500 cm⁻¹, characteristic of the primary amine groups.

-

C-N stretching: Typically observed in the 1250-1350 cm⁻¹ region.

-

Aromatic C-H stretching: Above 3000 cm⁻¹.

-

Aromatic C=C stretching: In the 1400-1600 cm⁻¹ region.

-

Se-Se stretching: This vibration occurs at very low frequencies, typically below 300 cm⁻¹, and may not be observable on standard IR spectrophotometers.

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Bis(2-aminophenyl)diselenide is expected to exhibit absorption maxima corresponding to π-π* transitions of the aromatic rings and n-π* transitions involving the non-bonding electrons of the nitrogen and selenium atoms. The polymer derived from this monomer shows spectroscopic properties similar to polyemeraldine.[3]

Molecular Structure and Conformation

The three-dimensional structure of bis(2-aminophenyl)diselenide is characterized by a C-Se-Se-C dihedral angle, which imparts a gauche conformation to the molecule. The Se-Se bond length is a key parameter, and for diaryl diselenides, it is typically around 2.30 Å.[5] The presence of the ortho-amino groups can lead to intramolecular interactions, such as hydrogen bonding, which can influence the overall conformation and reactivity of the molecule.

Chemical Properties and Reactivity

The chemical behavior of bis(2-aminophenyl)diselenide is dominated by the reactivity of the diselenide bond and the amino groups.

Redox Chemistry: The Heart of its Biological Activity

The diselenide bond is susceptible to both reduction and oxidation, a characteristic that is central to its biological activity, particularly its antioxidant properties.[6]

Bis(2-aminophenyl)diselenide is known to be a good antioxidant, primarily by mimicking the action of the selenoenzyme glutathione peroxidase (GPx).[7] This enzyme plays a crucial role in protecting cells from oxidative damage by reducing harmful hydroperoxides. The catalytic cycle involves the following key steps:

-

Reduction of the Diselenide: The diselenide (RSeSeR) is reduced by a thiol, such as glutathione (GSH), to form the corresponding selenol (RSeH).

-

Reaction with Hydroperoxide: The selenol then reacts with a hydroperoxide (ROOH), reducing it to an alcohol (ROH) and forming a selenenic acid (RSeOH).

-

Regeneration of the Selenol: The selenenic acid reacts with another molecule of thiol to regenerate the selenol and produce a mixed selenenyl sulfide (RSeSG).

-

Formation of the Diselenide: The selenenyl sulfide reacts with another thiol to regenerate the diselenide and produce the oxidized thiol (GSSG).

This catalytic cycle effectively detoxifies reactive oxygen species, highlighting the potential of bis(2-aminophenyl)diselenide in mitigating oxidative stress.[8]

Caption: Catalytic cycle of bis(2-aminophenyl)diselenide as a glutathione peroxidase mimic.

Reactivity of the Amino Groups

The primary amino groups in bis(2-aminophenyl)diselenide are nucleophilic and can undergo a variety of chemical transformations, including acylation, alkylation, and condensation reactions. This reactivity allows for the facile synthesis of a wide range of derivatives with potentially enhanced or novel biological activities. For instance, reaction with acyl chlorides or activated carboxylic acids can lead to the formation of amide derivatives.[9]

Precursor to Heterocyclic Compounds

Bis(2-aminophenyl)diselenide serves as a valuable precursor for the synthesis of selenium-containing heterocyclic compounds.[6] For example, it can be used to synthesize benzoselenazoles, which are of interest in medicinal chemistry.[10]

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the synthesis and characterization of bis(2-aminophenyl)diselenide.

Synthesis of Bis(2-aminophenyl)diselenide

A common and efficient route to synthesize bis(2-aminophenyl)diselenide involves the reduction of bis(2-nitrophenyl)diselenide.

Caption: General workflow for the synthesis of bis(2-aminophenyl)diselenide.

Step-by-Step Protocol:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve bis(2-nitrophenyl)diselenide (1.0 eq) in a suitable solvent such as ethanol.

-

Addition of Reducing Agent: To the stirred solution, add a reducing agent, for example, sodium borohydride (NaBH₄) (excess, e.g., 4-5 eq), portion-wise at room temperature. The addition should be done carefully as the reaction can be exothermic.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for a specified period (e.g., 2-4 hours).

-

Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully add water to quench the excess reducing agent. Remove the solvent under reduced pressure.

-

Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic extract under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure bis(2-aminophenyl)diselenide.

Characterization Protocol

Step-by-Step Protocol for Characterization:

-

Melting Point: Determine the melting point of the purified product using a melting point apparatus and compare it with the literature value.

-

NMR Spectroscopy:

-

Dissolve a small amount of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire ¹H NMR, ¹³C NMR, and ⁷⁷Se NMR spectra using a high-resolution NMR spectrometer.

-

-

IR Spectroscopy:

-

Prepare a sample by either making a KBr pellet or as a thin film.

-

Record the IR spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

-

-

UV-Vis Spectroscopy:

-

Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol or acetonitrile).

-

Record the UV-Vis spectrum over a suitable wavelength range (e.g., 200-800 nm).

-

-

Mass Spectrometry:

-

Analyze the sample using a mass spectrometer to determine the molecular weight and fragmentation pattern.

-

Applications in Drug Development

The unique chemical properties of bis(2-aminophenyl)diselenide make it a valuable scaffold in drug discovery and development.

Antioxidant and Cytoprotective Agent

As a potent GPx mimic, bis(2-aminophenyl)diselenide has the potential to be developed as a therapeutic agent for conditions associated with oxidative stress, such as neurodegenerative diseases, cardiovascular disorders, and inflammation.[6]

Scaffold for Novel Therapeutics

The presence of two reactive amino groups allows for the derivatization of bis(2-aminophenyl)diselenide to generate libraries of new compounds with diverse biological activities. By attaching different pharmacophores to the amino groups, it is possible to create molecules with enhanced antimicrobial, antiviral, or anticancer properties.[9]

Conclusion and Future Perspectives

Bis(2-aminophenyl)diselenide is a molecule of significant academic and industrial interest. Its well-defined physical and chemical properties, coupled with its versatile reactivity, make it a valuable tool for both synthetic chemists and drug discovery scientists. The ability of this compound to act as a potent antioxidant by mimicking the activity of glutathione peroxidase is particularly noteworthy and opens up avenues for the development of novel therapeutics for a range of diseases. Future research will likely focus on the synthesis of new derivatives with improved pharmacokinetic and pharmacodynamic profiles, as well as on elucidating the detailed mechanisms of action of these compounds in biological systems. The continued exploration of the chemistry and biology of bis(2-aminophenyl)diselenide and its analogues holds great promise for the advancement of medicinal chemistry.

References

-

Kaur, R., Singh, H. B., & Patel, R. P. (1996). Synthesis, characterisation and reactions of bis[2-(dimethylaminomethyl)-phenyl] diselenide: its structure and that of [2-(dimethylaminomethyl)phenyl]-selenium bromide. Journal of the Chemical Society, Dalton Transactions, (14), 2719-2726. [Link]

-

ResearchGate. (n.d.). The chemical structures of ebselen and bis(2-aminophenyl)-diselenide. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of bis(2-carbamoy)diphenyl diselenides 4a–p, 5 and 6, phenolic esters 7–8, and benzisoselenazol-3(2H)-ones 10a–g. Retrieved from [Link]

-

Hua, G., Fuller, A. L., Slawin, A. M. Z., & Woollins, J. D. (2010). 1,2-Bis(2-bromobenzyl)diselane. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2573. [Link]

-

PubChem. (n.d.). Diselenide, bis(4-methylphenyl). National Center for Biotechnology Information. Retrieved from [Link]

-

Borges, V. C., & Soares, M. A. (2023). Properties of Selenolate-Diselenide Redox Equilibria in View of Their Thiolate-Disulfide Counterparts. Antioxidants, 12(4), 843. [Link]

-

ResearchGate. (n.d.). Synthesis, characterization and electrical properties of poly[bis-(2-aminophenyl)disulfide] and poly[bis-(2-aminophenyl)diselenide]: Part II. XPS, ESR, SEM and conductivity study. Retrieved from [Link]

-

Li, X., Liu, Z., Hong, H., Han, L., & Zhu, N. (2022). Catalyst-free reductive cyclization of bis(2-aminophenyl) disulfide with CO2 in the presence of BH3NH3 to synthesize 2-unsubstituted benzothiazole derivatives. Green Chemistry, 24(13), 5143-5148. [Link]

- Staskiewicz, T. E., & Jones, W. D. (1994). U.S. Patent No. 4,370,501. Washington, DC: U.S.

-

Materials Project. (n.d.). mp-1095302: BiSe2 (monoclinic, C2/m, 12). Retrieved from [Link]

-

de Andrade, L. H., Pires, A. C. S., & de Oliveira, A. R. M. (2020). Catalytic Antioxidant Activity of Bis-Aniline-Derived Diselenides as GPx Mimics. Molecules, 25(21), 5089. [Link]

-

Palion-Gazda, J., et al. (2020). Reaction of bis[(2-chlorocarbonyl)phenyl] Diselenide with Phenols, Aminophenols, and Other Amines towards Diphenyl Diselenides with Antimicrobial and Antiviral Properties. Molecules, 25(15), 3356. [Link]

-

de Andrade, L. H., Pires, A. C. S., & de Oliveira, A. R. M. (2020). Catalytic Antioxidant Activity of Bis-Aniline-Derived Diselenides as GPx Mimics. Molecules, 25(21), 5089. [Link]

-

Springer. (n.d.). Looking Beyond the Traditional Idea of Glutathione Peroxidase Mimics as Antioxidants. Retrieved from [Link]

-

MDPI. (n.d.). Broadband Visible Light-AbsorbingFullerene-BODIPY-Triphenylamine Triad: Synthesis and Application as Heavy Atom-Free Organic Triplet Photosensitizer for Photooxidation. Retrieved from [Link]

-

Mugesh, G., et al. (2001). Glutathione Peroxidase-like Antioxidant Activity of Diaryl Diselenides: A Mechanistic Study. Journal of the American Chemical Society, 123(35), 839-850. [Link]

-

ResearchGate. (n.d.). Preparation of Bis(2-pyridyl) diselenide Derivatives: Synthesis of Selenazolo[5,4- b ]pyridines and Unsymmetrical Diorganyl Selenides, and Evaluation of Antioxidant and Anticholinesterasic Activities. Retrieved from [Link]

-

ResearchGate. (n.d.). An experimental and DFT study of a disulfide-linked Schiff base: Synthesis, characterization and crystal structure of bis (3-methoxy-salicylidene-2-aminophenyl) disulfide in its anhydrous and monohydrate forms. Retrieved from [Link]

-

Universidad de Tarapacá. (n.d.). Synthesis, characterization and electrical properties of poly[bis-(2-aminophenyl)disulfide] and poly[bis-(2-aminophenyl)diselenide]. Retrieved from [Link]

-

Irc-c.com. (n.d.). Glutathione Peroxidase-like Antioxidant Activity of Diaryl Diselenides: A Mechanistic Study. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Catalyst-free reductive cyclization of bis(2-aminophenyl) disulfide with CO2 in the presence of BH3NH3 to synthesize 2-unsubstituted benzothiazole derivatives. Retrieved from [Link]

-

Materials Project. (n.d.). mp-1821: WSe2 (Hexagonal, P6_3/mmc, 194). Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Chapter 13: The Chemistry of Selenium-catalyzed Redox Processes. Retrieved from [Link]

-

PubMed. (n.d.). A bis-cyclodextrin diselenide with glutathione peroxidase-like activity. Retrieved from [Link]

-

MDPI. (n.d.). Bis(pyridine)enaminone as a Precursor for the Synthesis of Bis(azoles) and Bis(azine) Utilizing Recent Economic Green Chemistry Technology: The Q-Tube System. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis, FTIR, 13C-NMR and Temperature-Dependent 1H‑NMR Characteristics of Bis-naphthalimide Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Properties of Selenolate-Diselenide Redox Equilibria in View of Their Thiolate-Disulfide Counterparts. Retrieved from [Link]

-

TMR Publishing Group. (n.d.). Glutathione peroxidase mimicry of diphenyl diselenide. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis of 2-acyl-benzo[1,3-d]selenazoles via domino oxidative cyclization of methyl ketones with bis(2-aminophenyl) diselenide. Retrieved from [Link]

-

Materials Project. (n.d.). mp-1634: MoSe2 (hexagonal, P6_3/mmc, 194). Retrieved from [Link]

-

ResearchGate. (n.d.). Bis(pyridine)enaminone as a Precursor for the Synthesis of Bis(azoles) and Bis(azine) Utilizing Recent Economic Green Chemistry Technology: The Q-Tube System. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Clarification on the Reactivity of Diaryl Diselenides toward Hexacyclohexyldilead under Light. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information Synthesis, Structure and Catalysis of NHC-Pd(II) Complex Based on Tetradentate Mixed Ligand Qing-Xiang. Retrieved from [Link]

-

Materials Project. (n.d.). mp-1821: WSe2 (hexagonal, P6_3/mmc, 194). Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Page loading... [wap.guidechem.com]

- 3. investigadores.uta.cl [investigadores.uta.cl]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Catalytic Antioxidant Activity of Bis-Aniline-Derived Diselenides as GPx Mimics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. books.rsc.org [books.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of 2-acyl-benzo[1,3-d]selenazoles via domino oxidative cyclization of methyl ketones with bis(2-aminophenyl) diselenide - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to Benzenamine, 2,2'-diselenobis- (CAS 63870-44-0)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Benzenamine, 2,2'-diselenobis-, a fascinating organoselenium compound with significant potential in various scientific domains. Drawing from extensive research and field-proven insights, this document delves into its chemical identity, synthesis, safety considerations, and its multifaceted biological activities, offering a critical resource for professionals in research and drug development.

Chemical Identity and Physicochemical Properties

Benzenamine, 2,2'-diselenobis-, identified by the CAS number 63870-44-0, is an organoselenium compound characterized by a diselenide bond linking two aniline moieties at the ortho position.[1] This unique structural arrangement imparts specific electronic and steric properties that are central to its reactivity and biological functions.[1]

Synonyms:

-

Bis(2-aminophenyl) diselenide[2]

-

2,2'-Diselanediyldianiline[1]

-

2,2'-diselenobis-benzenamin[2]

-

2-[(2-aminophenyl)diselanyl]aniline[2]

Molecular Structure:

Physicochemical Data:

| Property | Value | Reference(s) |

| CAS Number | 63870-44-0 | [1][3] |

| Molecular Formula | C₁₂H₁₂N₂Se₂ | [1][3] |

| Molecular Weight | 342.16 g/mol | [1][3] |

| Appearance | Yellow-brown powder/solid | [4] |

| Melting Point | 75-78 °C | [1][4] |

| Boiling Point (Predicted) | 491.0 ± 55.0 °C | [1][4] |

| pKa (Predicted) | 2.75 ± 0.10 | [1][4] |

Synthesis and Reactivity

The synthesis of Benzenamine, 2,2'-diselenobis- can be achieved through several established routes, offering flexibility in starting materials and reaction conditions.

Synthetic Protocols

Protocol 1: From o-Nitroaromatic Halides

A common and efficient method involves the reduction of bis(2-nitrophenyl) diselenide, which is prepared from the corresponding o-nitroaromatic halide.[5][6]

Step 1: Synthesis of Bis(o-nitrophenyl) Diselenide This intermediate is synthesized via a nucleophilic aromatic substitution reaction of an o-halonitrobenzene with potassium diselenide (K₂Se₂), generated in situ.[6]

Step 2: Reduction to Benzenamine, 2,2'-diselenobis- The bis(o-nitrophenyl) diselenide is then reduced using a cost-effective reducing agent like iron sulfate heptahydrate (FeSO₄·7H₂O) in a methanol/water mixture under reflux.[6]

Experimental Workflow: Synthesis from o-Nitroaromatic Halides

Sources

An In-Depth Technical Guide to the Spectroscopic Characterization of 2,2'-Diselanediyldianiline

Introduction: The Significance of 2,2'-Diselanediyldianiline in Modern Research

2,2'-Diselanediyldianiline, also known as bis(2-aminophenyl) diselenide, is an organoselenium compound of considerable interest in the fields of medicinal chemistry and materials science. The presence of the diselenide bridge, a dynamic covalent bond, coupled with the reactive amino functionalities on the aromatic rings, imparts this molecule with unique redox properties and the potential for further chemical modification.[1] Its applications are being explored in the development of novel antioxidants, enzyme inhibitors, and as a building block for selenium-containing polymers and nanomaterials.[2][3]

Given its growing importance, the unambiguous identification and characterization of 2,2'-diselanediyldianiline are paramount for ensuring the reliability and reproducibility of research findings. This technical guide provides a comprehensive overview of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—employed for the structural elucidation and purity assessment of this compound. The methodologies and interpretations presented herein are grounded in established scientific principles and aim to equip researchers, scientists, and drug development professionals with the necessary knowledge for a thorough characterization of 2,2'-diselanediyldianiline.

Synthesis of 2,2'-Diselanediyldianiline: A Self-Validating Protocol

A reliable synthesis is the foundation of any chemical study. The following two-step protocol for the preparation of 2,2'-diselanediyldianiline is widely cited and provides a robust method for obtaining the target compound.[3] The validation of the final product relies on the subsequent spectroscopic analysis detailed in this guide.

Experimental Protocol: Synthesis

Step 1: Synthesis of Bis(2-nitrophenyl) Diselenide

-

In a flame-dried, three-necked flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, a solution of lithium diselenide is prepared in situ.

-

To this solution, 2-chloronitrobenzene is added dropwise under an inert atmosphere.

-

The reaction mixture is then heated to reflux and stirred for a specified time, with the progress of the reaction monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is cooled to room temperature and quenched with water.

-

The crude product is extracted with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude bis(2-nitrophenyl) diselenide.

-

Purification is achieved by recrystallization or column chromatography.

Step 2: Reduction to 2,2'-Diselanediyldianiline

-

The synthesized bis(2-nitrophenyl) diselenide is dissolved in a suitable solvent system, such as ethanol or isopropanol.

-

A reducing agent, such as hydrazine monohydrate, is added to the solution in the presence of a catalyst like Raney nickel.[3] The activity of the catalyst may need to be moderated to prevent over-reduction and cleavage of the diselenide bond.

-

The reaction mixture is heated to reflux and stirred, with the reaction progress monitored by TLC.

-

After the reaction is complete, the catalyst is carefully filtered off.

-

The filtrate is concentrated under reduced pressure, and the crude 2,2'-diselanediyldianiline is purified by recrystallization to afford the final product as a solid with a melting point in the range of 75-78 °C.

Caption: Synthesis workflow for 2,2'-diselanediyldianiline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectral Data

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H | 7.5 - 6.5 | m | - |

| -NH₂ | ~4.0 (broad) | s | - |

Interpretation:

-

The aromatic protons are expected to appear as a complex multiplet in the range of 6.5 to 7.5 ppm. The exact chemical shifts and coupling patterns will depend on the specific solvent and spectrometer frequency. The electron-donating amino group will shield the ortho and para protons, shifting them upfield, while the selenium atom will have a deshielding effect on the proton ortho to it.

-

The protons of the primary amine (-NH₂) will likely appear as a broad singlet around 4.0 ppm. The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange with trace amounts of water in the solvent.

Predicted ¹³C NMR Spectral Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-NH₂ | ~145 |

| C-Se | ~130 |

| Aromatic C-H | 135 - 115 |

Interpretation:

-

The carbon atom attached to the amino group (C-NH₂) is expected to be significantly deshielded and appear around 145 ppm.

-

The carbon atom bonded to the selenium (C-Se) will also be deshielded, with a predicted chemical shift of approximately 130 ppm.

-

The remaining aromatic carbons will resonate in the typical range of 115 to 135 ppm.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of purified 2,2'-diselanediyldianiline in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Acquire a ¹H NMR spectrum on a spectrometer with a field strength of at least 300 MHz.

-

Use a standard single-pulse experiment with a 90° pulse angle and a relaxation delay of at least 5 seconds to ensure quantitative integration.

-

Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio, as ¹³C has a low natural abundance.

-

Reference the spectrum to the solvent peak.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2,2'-diselanediyldianiline will be characterized by the vibrations of the N-H bonds in the amino groups and the C-N and C-H bonds of the aromatic rings.

Predicted IR Spectral Data

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric) | 3450 - 3350 | Medium |

| N-H Stretch (symmetric) | 3350 - 3250 | Medium |

| N-H Bend (scissoring) | 1650 - 1580 | Medium-Strong |

| C=C Aromatic Stretch | 1600 - 1450 | Medium-Strong |

| C-N Stretch (aromatic) | 1335 - 1250 | Strong |

| C-H Aromatic Bend (out-of-plane) | 900 - 675 | Strong |

Interpretation:

-

The presence of a primary amine will be indicated by two distinct N-H stretching bands in the 3450-3250 cm⁻¹ region, corresponding to the asymmetric and symmetric vibrations.[4]

-

A characteristic N-H bending (scissoring) vibration should be observed in the 1650-1580 cm⁻¹ range.[4]

-

The aromatic nature of the compound will be confirmed by C=C stretching vibrations between 1600 and 1450 cm⁻¹ and strong C-H out-of-plane bending bands in the fingerprint region (900-675 cm⁻¹).

-

A strong band in the 1335-1250 cm⁻¹ region is indicative of the C-N stretching of the aromatic amine.[4]

Experimental Protocol: IR Spectroscopy

-

Sample Preparation:

-

Solid State (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Data Acquisition:

-

Record the spectrum over the range of 4000 to 400 cm⁻¹.

-

Acquire a background spectrum of the empty sample holder (for KBr) or the clean ATR crystal.

-

Collect the sample spectrum and ratio it against the background to obtain the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity. A key feature in the mass spectrum of an organoselenium compound is the characteristic isotopic pattern of selenium. Selenium has several naturally occurring isotopes, with the most abundant being ⁸⁰Se (49.6%), ⁷⁸Se (23.8%), and ⁷⁷Se (7.6%). This results in a distinctive cluster of peaks for the molecular ion and any selenium-containing fragments.

Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Notes |

| [M+H]⁺ | 345.94 | Based on the most abundant isotopes (¹²C, ¹H, ¹⁴N, ⁸⁰Se). The full isotopic pattern will show a characteristic cluster of peaks. |

| [M]⁺˙ | 344.93 | Molecular ion. |

Predicted data based on PubChemLite for C₁₂H₁₂N₂Se₂.

Interpretation:

-

The mass spectrum should show a molecular ion peak [M]⁺˙ or a protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of 2,2'-diselanediyldianiline.

-

The most critical diagnostic feature will be the isotopic cluster for the molecular ion, which will reflect the presence of two selenium atoms. This complex pattern is a definitive indicator of the diselenide structure.

-

Fragmentation may involve the cleavage of the Se-Se bond, leading to fragments corresponding to the C₆H₆NSe unit. Further fragmentation of the aromatic ring and loss of the amino group may also be observed.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction and Ionization:

-

Electrospray Ionization (ESI): Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) and introduce it into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC). ESI is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺.

-

Electron Ionization (EI): Introduce a volatile sample into the mass spectrometer, where it is bombarded with electrons. This technique often leads to more extensive fragmentation and is useful for structural elucidation.

-

-

Mass Analysis:

-

Analyze the ions using a mass analyzer such as a quadrupole, time-of-flight (TOF), or Orbitrap.

-

Acquire a full scan mass spectrum to observe the molecular ion and its isotopic pattern, as well as the major fragment ions.

-

Caption: Postulated fragmentation pathway in mass spectrometry.

Conclusion: A Multi-faceted Approach to Characterization

The comprehensive and unambiguous characterization of 2,2'-diselanediyldianiline requires a synergistic application of multiple spectroscopic techniques. NMR spectroscopy provides the fundamental carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and elemental composition through its unique isotopic signature. By integrating the data from these distinct yet complementary methods, researchers can confidently establish the identity and purity of their synthesized 2,2'-diselanediyldianiline, thereby ensuring the scientific rigor of their subsequent investigations.

References

-

Kaur, R., Singh, H. B., & Patel, R. P. (1996). Synthesis, characterisation and reactions of bis[2-(dimethylaminomethyl)-phenyl] diselenide: its structure and that of [2-(dimethylaminomethyl)phenyl]-selenium bromide. Journal of the Chemical Society, Dalton Transactions, (13), 2719-2726. [Link]

-

PubChemLite. (n.d.). 63870-44-0 (C12H12N2Se2). Retrieved from [Link]

-

Santi, C., et al. (2020). Catalytic Antioxidant Activity of Bis-Aniline-Derived Diselenides as GPx Mimics. Molecules, 25(18), 4257. [Link]

-

Li, X., et al. (2022). Catalyst-free reductive cyclization of bis(2-aminophenyl) disulfide with CO2 in the presence of BH3NH3 to synthesize 2-unsubstituted benzothiazole derivatives. RSC Advances, 12(29), 18107-18114. [Link]

-

Dąbrowska, E., et al. (2006). Bis(2-aminophenyl) Diselenide Derivatives with Amino Acids Moieties as Potential Antivirals and Antimicrobials. Phosphorus, Sulfur, and Silicon and the Related Elements, 181(1), 169-173. [Link]

-

Abarca, B., et al. (1999). Synthesis, characterization and electrical properties of poly[bis-(2-aminophenyl)disulfide] and poly[bis-(2-aminophenyl)diselenide]: Part I. Synthesis and characterization. Synthetic Metals, 105(3), 161-169. [Link]

-

Gökçe, C., et al. (2019). Crystal structure and vibrational spectra of bis(2-isobutyrylamidophenyl)amine: a redox noninnocent ligand. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 5), 655–661. [Link]

-

PubChem. (n.d.). 2,2'-Diaminodiphenyl disulfide. Retrieved from [Link]

-

Sancineto, L., et al. (2020). Catalytic Antioxidant Activity of Bis-Aniline-Derived Diselenides as GPx Mimics. Molecules, 25(18), 4257. [Link]

-

LibreTexts Chemistry. (2023). Infrared Spectra of Amines. Retrieved from [Link]

-

NIST. (n.d.). Aniline. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

A Technical Guide to Benzenamine, 2,2'-diselenobis-: Molecular Structure, Electronic Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzenamine, 2,2'-diselenobis-, also known as bis(2-aminophenyl) diselenide, is an organoselenium compound characterized by two aniline moieties linked by a reactive diselenide bridge. This structure confers unique electronic and redox properties, positioning it as a molecule of significant interest in medicinal chemistry and materials science. Its ability to mimic the antioxidant activity of glutathione peroxidase (GPx) and participate in critical redox cycling pathways underscores its potential as a therapeutic agent. This guide provides an in-depth analysis of its molecular and electronic structure, synthesis, and characterization, and explores the mechanistic basis for its biological activity, offering a comprehensive resource for professionals in drug discovery and development.

Introduction and Nomenclature

Organoselenium compounds have emerged as a promising class of molecules in drug development, largely due to their diverse biological activities, including antioxidant, anti-inflammatory, antiviral, and anticancer properties.[1][2] The focal point of their chemical and biological action is often the selenium atom itself, particularly when it is part of a diselenide (Se-Se) bond. This bond is a dynamic functional group, susceptible to both oxidation and reduction under physiological conditions, allowing it to engage in cellular redox chemistry.[3]

Benzenamine, 2,2'-diselenobis- is a prime example of a polyfunctionalized diselenide. The presence of amino groups in close proximity to the selenium atoms creates a unique electronic environment that influences its reactivity and biological functions.[4] This compound is known by several synonyms, reflecting its structure:

-

Bis(2-aminophenyl) diselenide

-

2,2'-Diselanediyldianiline

-

2,2'-diselenobis-benzenamine[5]

Its unique structural arrangement, with two potential reactive centers (the Se-Se bond and the amine groups), makes it a valuable precursor for synthesizing selenium-containing heterocycles like benzoselenazoles and a subject of study for its intrinsic therapeutic properties.[4][5]

Physicochemical Properties

A foundational understanding of a compound's physical and chemical properties is critical for its application in research and development. Benzenamine, 2,2'-diselenobis- is a solid at room temperature with the following key characteristics:

| Property | Value | Reference(s) |

| CAS Number | 63870-44-0 | [5][6] |

| Molecular Formula | C₁₂H₁₂N₂Se₂ | [5][6] |

| Molecular Weight | 342.16 g/mol | [5][6] |

| Appearance | Solid | [5] |

| Melting Point | 75-78 °C | [5] |

| Boiling Point | 491.0±55.0 °C (Predicted) | [5] |

| pKa | 2.75±0.10 (Predicted) | [5] |

Molecular Structure and Conformation

The biological and chemical function of Benzenamine, 2,2'-diselenobis- is intrinsically linked to its three-dimensional structure. The molecule consists of a central diselenide bridge connecting two 2-aminophenyl groups.[5]

Covalent and Three-Dimensional Structure

Single-crystal X-ray diffraction studies have provided precise insights into the molecule's geometry. The compound crystallizes in the triclinic system, and its structure is stabilized by intermolecular N–H⋯N hydrogen bonds.[7]

Key structural features determined by these studies include:

-

Se-Se Bond Length: Approximately 2.3565 Å to 2.3600 Å.[7] This bond is the longest and weakest covalent bond in the molecule, making it the primary site of redox activity.

-

C-Se-Se Bond Angle: This angle defines the geometry around the selenium atoms.

-

C-Se-Se-C Dihedral Angle: This torsional angle is crucial as it dictates the overall shape and steric accessibility of the diselenide bridge.

The presence of amino groups ortho to the selenium atoms allows for potential intramolecular non-bonding interactions (Se···N), which can significantly modulate the reactivity of the diselenide bond.[4][8]

Electronic Properties and Reactivity

The electronic landscape of a molecule governs its reactivity. For Benzenamine, 2,2'-diselenobis-, the interplay between the electron-rich aromatic rings, the lone pairs on the nitrogen and selenium atoms, and the labile Se-Se bond creates a complex and fascinating electronic profile.

Frontier Molecular Orbitals (HOMO-LUMO)

Theoretical studies, often employing Density Functional Theory (DFT), are used to understand the electronic properties.[7] The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important:

-

HOMO: The HOMO is typically localized on the selenium atoms, specifically the lone-pair orbitals that form the Se-Se sigma bond. This indicates that the molecule will act as an electron donor from this site, making it susceptible to electrophilic attack or oxidation.

-

LUMO: The LUMO is generally the corresponding antibonding σ* orbital of the Se-Se bond. Its low energy level means the molecule can readily accept electrons, leading to the reductive cleavage of the diselenide bond.

The small energy gap between the HOMO and LUMO is a hallmark of diselenides and explains their high reactivity and polarizability, which are essential for their catalytic functions.[9]

Spectroscopic Characterization

Experimental confirmation of the molecular and electronic structure is achieved through various spectroscopic techniques:

-

NMR Spectroscopy: ¹H and ¹³C NMR are standard for confirming the organic framework. More specialized is ⁷⁷Se NMR , which provides direct information about the electronic environment of the selenium atoms. The chemical shifts in ⁷⁷Se NMR are highly sensitive to the oxidation state and coordination of selenium, making it an invaluable tool for studying reaction mechanisms.[8]

-

Vibrational Spectroscopy (IR and Raman): The characteristic stretching vibration of the Se-Se bond is observable in Raman spectroscopy, typically appearing as an intense band around 252 cm⁻¹.[7] The C-Se stretching vibrations are also identifiable.[7]

-

UV-Visible Spectroscopy: The electronic transitions between orbitals like the HOMO and LUMO give rise to absorption bands in the UV-Vis spectrum, providing experimental data that can be correlated with theoretical calculations.[10]

Synthesis and Characterization Workflow

The synthesis of diaryl diselenides, including Benzenamine, 2,2'-diselenobis-, can be achieved through several routes. A common and efficient method involves the ipso-substitution of an activated aromatic halide followed by reduction.[4]

Detailed Experimental Protocol: Synthesis from 2-Nitrochlorobenzene

This protocol describes a representative synthesis, highlighting the causality behind the procedural steps.

Objective: To synthesize Benzenamine, 2,2'-diselenobis- via a two-step process involving nucleophilic substitution and subsequent reduction.

Materials:

-

2-Nitrochlorobenzene

-

Sodium borohydride (NaBH₄)

-

Selenium powder (Se)

-

N,N-Dimethylformamide (DMF)

-

Hydrazine hydrate (N₂H₄·H₂O)

-

Ferric chloride (FeCl₃)

-

Activated carbon

-

Ethanol (EtOH)

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Step 1: Formation of the Diselenide from the Nitro-Precursor

-

1.1: In a three-necked flask under an inert nitrogen atmosphere, dissolve selenium powder (1.0 equiv.) in DMF. Rationale: An inert atmosphere is crucial to prevent oxidation of selenium intermediates.

-

1.2: Add sodium borohydride (2.0 equiv.) portion-wise at 0 °C. The mixture will turn colorless, indicating the formation of sodium diselenide (Na₂Se₂). Rationale: NaBH₄ is a powerful reducing agent that converts elemental selenium into the highly nucleophilic diselenide anion.

-

1.3: Add 2-nitrochlorobenzene (2.0 equiv.) dropwise to the solution and allow the reaction to stir at room temperature for 12-16 hours. Rationale: The diselenide anion displaces the chloride on the aromatic ring via nucleophilic aromatic substitution to form bis(2-nitrophenyl) diselenide.

-

1.4: Quench the reaction by pouring it into ice-water and extract the product with ethyl acetate. Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the crude nitro-diselenide.

-

-

Step 2: Reduction of the Nitro Groups

-

2.1: Dissolve the crude bis(2-nitrophenyl) diselenide in ethanol.

-

2.2: Add a catalytic amount of ferric chloride and activated carbon. Rationale: The FeCl₃/Carbon system is an effective catalyst for the reduction of nitro groups by hydrazine.

-

2.3: Add hydrazine hydrate (10 equiv.) dropwise at 60-70 °C. Vigorous gas evolution (N₂) will be observed. Rationale: Hydrazine is the reducing agent that converts the nitro groups to primary amines. The reaction is exothermic and requires careful addition.

-

2.4: Monitor the reaction by TLC until the starting material is consumed.

-

2.5: Filter the hot solution through celite to remove the catalyst. Rationale: Hot filtration prevents premature crystallization of the product.

-

2.6: Concentrate the filtrate and purify the resulting solid by column chromatography or recrystallization to obtain pure Benzenamine, 2,2'-diselenobis-.

-

Synthesis and Purification Workflow Diagram

Caption: Workflow for the synthesis of Benzenamine, 2,2'-diselenobis-.

Mechanism of Action and Biological Relevance

The therapeutic potential of Benzenamine, 2,2'-diselenobis- stems from the redox activity of its diselenide bond. It is known to be a potent antioxidant, capable of preventing oxidative stress caused by reactive oxygen species (ROS) and reactive nitrogen species (RNS) like peroxynitrite.[4]

Glutathione Peroxidase (GPx) Mimicry

The primary mechanism for its antioxidant activity is its ability to mimic the function of the selenoenzyme Glutathione Peroxidase (GPx).[11] This catalytic cycle involves the reduction of harmful hydroperoxides (like H₂O₂) at the expense of a biological thiol, typically glutathione (GSH).

The key steps are:

-

Oxidation: The diselenide (RSeSeR) is oxidized by a hydroperoxide (ROOH) to a selenenic acid (RSeOH).

-

Reaction with Thiol: The selenenic acid reacts with a molecule of GSH to form a selenenyl sulfide intermediate (RSe-SG) and water.

-

Reduction: The selenenyl sulfide reacts with a second molecule of GSH to regenerate the active selenol (RSeH) and form oxidized glutathione (GSSG).

-

Dimerization: Two molecules of the selenol can then dimerize back to the starting diselenide, completing the catalytic cycle.

The efficiency of this process is enhanced by the electronic properties of the aniline-derived diselenide. The amino group can stabilize key intermediates through non-bonding interactions, accelerating the catalytic turnover compared to simple diaryl diselenides.[4][11]

Interaction with Cellular Redox Pathways

Caption: Catalytic cycle of GPx mimicry by Benzenamine, 2,2'-diselenobis-.

Applications in Drug Development

The unique properties of Benzenamine, 2,2'-diselenobis- make it a versatile platform for drug development.

-

Antioxidant and Anti-inflammatory Agent: Its potent GPx-like activity makes it a candidate for treating diseases associated with oxidative stress, such as neurodegenerative disorders and inflammatory conditions.[1][4]

-

Antimicrobial and Antiviral Properties: The compound and its derivatives have demonstrated significant activity against various bacteria, fungi, and viruses, including Human Herpes Virus 1 (HHV-1) and Encephalomyocarditis virus (EMCV).[12][13] This broad-spectrum activity suggests potential applications in infectious disease treatment.

-

Synthetic Building Block: It serves as a key starting material for the synthesis of more complex heterocyclic molecules, such as 2-substituted 1,3-benzoselenazoles, which themselves have interesting pharmaceutical properties.[5][14]

Conclusion and Future Perspectives

Benzenamine, 2,2'-diselenobis- is more than a simple chemical reagent; it is a sophisticated molecule whose structure and electronic properties are finely tuned for redox activity. Its ability to catalytically neutralize harmful oxidants while interacting with cellular thiol pools places it at a critical intersection of chemistry and biology. The detailed understanding of its molecular structure, elucidated by X-ray crystallography and supported by DFT calculations, provides a clear rationale for its reactivity.

Future research should focus on leveraging this foundational knowledge. The development of derivatives with enhanced bioavailability or targeted delivery could unlock its full therapeutic potential. Furthermore, exploring its role as a catalyst in synthetic organic chemistry remains a promising avenue. As the demand for novel therapeutics to combat oxidative stress-related diseases and microbial resistance grows, the unique capabilities of Benzenamine, 2,2'-diselenobis- ensure it will remain a subject of intensive and fruitful investigation.

References

-

The chemical structures of ebselen and bis(2-aminophenyl)-diselenide - ResearchGate. (URL: [Link])

-

Reaction of bis[(2-chlorocarbonyl)phenyl] Diselenide with Phenols, Aminophenols, and Other Amines towards Diphenyl Diselenides with Antimicrobial and Antiviral Properties - PMC. (URL: [Link])

-

Catalyst-free reductive cyclization of bis(2-aminophenyl) disulfide with CO2 in the presence of BH3NH3 to synthesize 2-unsubstituted benzothiazole derivatives - RSC Publishing. (URL: [Link])

-

Benzenamine, 2,6-dichloro- - NIST WebBook. (URL: [Link])

-

Benzenamine, 4,4'-selenobis- | C12H12N2Se | CID 10015613 - PubChem. (URL: [Link])

-

Bis(2-aminophenyl) Diselenide Derivatives with Amino Acids Moieties as Potential Antivirals and Antimicrobials - Taylor & Francis Online. (URL: [Link])

-

Special Issue : Organoselenium Derivatives in Drug Discovery - MDPI. (URL: [Link])

-

The crystal structure, infrared, Raman and density functional studies of bis(2-aminophenyl) diselenide | Request PDF - ResearchGate. (URL: [Link])

-

Benzenamine, 2,2'-diselenobis- - Substance Details - SRS | US EPA. (URL: [Link])

-

Spectroscopic and molecular structure characterization of the bis(2-aminophenol)(5, 10, 15, 20-tetraphenylporphyrinato) cobalt(II) complex - Scirp.org. (URL: [Link])

-

Properties of Selenolate-Diselenide Redox Equilibria in View of Their Thiolate-Disulfide Counterparts - PMC. (URL: [Link])

-

Synthesis, characterization and electrical properties of poly[bis-(2-aminophenyl)disulfide] and ... - Universidad de Tarapacá. (URL: [Link])

-

Glutathione Peroxidase-like Antioxidant Activity of Diaryl Diselenides: A Mechanistic Study | Journal of the American Chemical Society. (URL: [Link])

-

Synthesis of 2-aryl-1,3-benzoselenazoles from bis(2- aminophenyl) diselenides and carboxylic acids using PBu3 - Blucher Proceedings. (URL: [Link])

-

Catalytic Antioxidant Activity of Bis-Aniline-Derived Diselenides as GPx Mimics - MDPI. (URL: [Link])

-

Full article: Organoselenium compounds beyond antioxidants - Taylor & Francis. (URL: [Link])

-

Synthesis, characterization, DFT and TD-DFT study of novel bis(5,6-diphenyl-1,2,4-triazines). (URL: [Link])

Sources

- 1. mdpi.com [mdpi.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Properties of Selenolate-Diselenide Redox Equilibria in View of Their Thiolate-Disulfide Counterparts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Benzenamine, 2,2'-diselenobis- (63870-44-0) for sale [vulcanchem.com]

- 6. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. investigadores.uta.cl [investigadores.uta.cl]

- 11. mdpi.com [mdpi.com]

- 12. Reaction of bis[(2-chlorocarbonyl)phenyl] Diselenide with Phenols, Aminophenols, and Other Amines towards Diphenyl Diselenides with Antimicrobial and Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. proceedings.blucher.com.br [proceedings.blucher.com.br]

"Benzenamine, 2,2'-diselenobis-" synonyms and nomenclature

An In-depth Technical Guide to Benzenamine, 2,2'-diselenobis-: Nomenclature, Properties, and Applications

Introduction

Benzenamine, 2,2'-diselenobis-, also widely known as bis(2-aminophenyl) diselenide, is a significant organoselenium compound characterized by a diselenide bond linking two 2-aminophenyl groups. This unique structural arrangement, featuring two reactive centers—the cleavable Se-Se bond and the nucleophilic amine groups—renders it a highly versatile building block in synthetic and medicinal chemistry.[1][2] Its utility spans from the synthesis of pharmacologically active heterocyclic compounds to its role as a catalytic antioxidant that mimics the function of the natural enzyme glutathione peroxidase (GPx). This guide provides a comprehensive overview of its nomenclature, chemical properties, synthesis, and key applications, offering field-proven insights for researchers and drug development professionals.

Part 1: Chemical Identity and Nomenclature

The precise identification of a chemical entity is foundational to scientific research. Benzenamine, 2,2'-diselenobis- is known by a variety of names in chemical literature, which can be a source of confusion.[1] The systematic naming and registry numbers are crucial for unambiguous database searches and regulatory compliance.

The IUPAC name for this compound is 2,2'-(Diselane-1,2-diyl)dianiline.[3] Its structure consists of two aniline (benzenamine) moieties connected at the ortho-position by a diselenide bridge.

Caption: Chemical structure of Benzenamine, 2,2'-diselenobis-.

A summary of its primary identifiers and synonyms is provided below for clarity.

| Identifier Type | Value |

| Primary Name | Benzenamine, 2,2'-diselenobis- |

| IUPAC Name | 2,2'-(Diselane-1,2-diyl)dianiline[3] |

| CAS Number | 63870-44-0[1][3] |

| Molecular Formula | C₁₂H₁₂N₂Se₂[1][3] |

| Synonyms | Bis(2-aminophenyl) diselenide, 2,2'-Diselanediyldianiline, 2-[(2-aminophenyl)diselanyl]aniline, 2,2'-diselenobis-benzenamin[1] |

Part 2: Physicochemical Properties

The chemical behavior of Benzenamine, 2,2'-diselenobis- is dictated by its structural features. It exists as a solid at room temperature and its key properties are summarized below.[1]

| Property | Value |

| Molecular Weight | 342.16 g/mol [1][3] |

| Melting Point | 75-78 °C[1] |

| Boiling Point | 491.0±55.0 °C (Predicted)[1] |

| pKa | 2.75±0.10 (Predicted)[1] |

| Physical Form | Solid[1] |

The molecule's reactivity is centered on two key areas:

-

The Diselenide Bond (Se-Se): This bond is significantly weaker than a carbon-carbon bond, making it susceptible to both oxidative and reductive cleavage. This reactivity is the cornerstone of its function as a GPx mimic, where the catalytic cycle involves the reduction of the diselenide to a selenol.

-

The Amine Groups (-NH₂): The two primary amine groups are nucleophilic and can participate in a wide range of reactions, including acylation and condensation, which is fundamental to its application in heterocyclic synthesis.[2]

Part 3: Synthesis Protocol

A robust and scalable synthesis is critical for the practical application of any chemical compound. Benzenamine, 2,2'-diselenobis- can be reliably synthesized via a two-step process starting from readily available o-halonitrobenzenes. This method involves the initial formation of a bis-o-nitrobenzene diselenide intermediate, followed by its reduction.[2]

Caption: General synthesis pathway from o-halonitrobenzene.

Step-by-Step Experimental Protocol

This protocol is adapted from established literature procedures for the synthesis of aniline-derived diselenides.[2]

Step 1: Synthesis of bis(2-nitrophenyl) diselenide (Intermediate)

-

Reagent Preparation: In a reaction vessel, elemental selenium (3.0 mmol) and potassium hydroxide (6.0 mmol) are heated carefully until melted. After cooling slightly, water (6.0 mL) is added to form a solution of dipotassium diselenide (K₂Se₂). The in-situ generation of the selenating agent is a key step for ensuring high reactivity.

-

Reaction: To this solution, the starting material, an o-halonitrobenzene (e.g., 2-chloronitrobenzene) (1.5 mmol) dissolved in a minimal amount of THF or DMF (1.5 mL), is added.

-

Incubation: The reaction mixture is stirred at room temperature for 2 hours.

-

Work-up: The resulting bis(2-nitrophenyl) diselenide precipitate is isolated by filtration, washed with water, and dried.

Step 2: Reduction to Benzenamine, 2,2'-diselenobis-

-

Reaction Setup: The bis(2-nitrophenyl) diselenide intermediate (1.5 mmol) is suspended in a 1:1 mixture of methanol and water (50 mL total).

-

Reducing Agent Addition: Iron (II) sulfate heptahydrate (FeSO₄·7H₂O) (5.0 eq.), a cost-effective and environmentally benign reducing agent, is added to the suspension.

-

Reflux: The mixture is heated to reflux for 1 hour.

-

Basification and Completion: Ammonium hydroxide (15.0 mL) is added, and the mixture is refluxed for an additional 10 minutes to complete the reduction and precipitate iron oxides.

-

Isolation and Purification: After cooling, the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the final product, Benzenamine, 2,2'-diselenobis-.

Part 4: Key Applications and Methodologies

The unique bifunctionality of Benzenamine, 2,2'-diselenobis- makes it a valuable precursor in several advanced applications.

Application 1: Synthesis of 1,3-Benzoselenazoles

1,3-Benzoselenazoles are a class of heterocyclic compounds with notable pharmacological and photophysical properties.[1] Benzenamine, 2,2'-diselenobis- serves as an excellent starting material for their efficient, metal-free synthesis.

Caption: Reaction for synthesizing 1,3-benzoselenazoles.

Experimental Protocol: Synthesis of 2-Substituted 1,3-Benzoselenazoles This protocol is based on the method developed by Radatz et al.[1]

-

Reaction Setup: To a solution of Benzenamine, 2,2'-diselenobis- (1.0 equiv) in toluene, add the desired carboxylic acid (1.0 equiv).

-

Reductant Addition: Add tributylphosphine (1.0 equiv) to the mixture. The phosphine serves a crucial dual role: it cleaves the diselenide bond to generate a reactive selenol intermediate and also acts as an oxygen scavenger in the subsequent cyclization/condensation step.

-

Heating: The reaction mixture is heated. This can be achieved through conventional heating under reflux or more efficiently using microwave irradiation, which often leads to shorter reaction times and higher yields.

-

Purification: Upon completion, the reaction mixture is cooled, and the product is purified using standard techniques such as column chromatography to isolate the desired 2-substituted 1,3-benzoselenazole.

Application 2: Glutathione Peroxidase (GPx) Mimicry

Benzenamine, 2,2'-diselenobis- has demonstrated significant antioxidant activity, acting as a mimic of the selenoenzyme glutathione peroxidase (GPx).[2] GPx is essential for cellular protection against oxidative damage by reducing harmful hydroperoxides. The catalytic efficacy of this compound can be quantified through kinetic assays.

Experimental Protocol: GPx-Like Activity Kinetic Assay This procedure follows the Tomoda reaction model to measure catalytic activity.[2]

-

Principle: The assay monitors the catalytic reduction of hydrogen peroxide (H₂O₂) by thiophenol (PhSH), which is oxidized to diphenyl disulfide (PhSSPh). The formation of PhSSPh is tracked spectrophotometrically.

-

Reagent Preparation: Prepare stock solutions of the catalyst (Benzenamine, 2,2'-diselenobis-), hydrogen peroxide, and thiophenol in spectroscopic grade methanol.

-

Kinetic Measurement:

-

In a quartz cuvette with a final volume of 2000 µL, add methanol as the solvent.

-

Fix the concentrations of the catalyst (e.g., 1 x 10⁻⁵ mol L⁻¹) and H₂O₂ (e.g., 15 x 10⁻³ mol L⁻¹).

-

Initiate the reaction by adding a specific concentration of PhSH (varied from 0.5 x 10⁻³ to 15 x 10⁻³ mol L⁻¹).

-

Immediately monitor the increase in absorbance at 305 nm using a UV-vis spectrophotometer at a constant temperature (25 °C). This wavelength corresponds to the formation of diphenyl disulfide.

-

-

Data Analysis:

-

Calculate the initial reaction rates from the linear portion of the absorbance vs. time plot.

-

By plotting the initial rates against varying concentrations of PhSH, Michaelis-Menten kinetics can be analyzed to determine key catalytic parameters like kcat and Km.

-

Caption: Experimental workflow for the GPx-like activity assay.

Conclusion

Benzenamine, 2,2'-diselenobis- is a compound of significant scientific interest, underpinned by its versatile chemical nature. Its well-defined synthesis and the reactivity of its diselenide and amine functionalities make it an invaluable tool for researchers. From constructing complex heterocyclic systems with potential therapeutic applications to its role in modeling antioxidant enzyme activity, this compound continues to be a relevant and powerful precursor in the fields of organic synthesis, medicinal chemistry, and drug development.

References

-

Braga, A. L., et al. (2021). Catalytic Antioxidant Activity of Bis-Aniline-Derived Diselenides as GPx Mimics. Molecules, 26(15), 4479. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2023). Benzenamine, 2,2'-diselenobis- - Substance Details. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 123048, Benzenamine, 2,2'-diselenobis-. Retrieved from [Link]

Sources

From Elemental Curiosity to Essential Micronutrient: A Technical History of Organoselenium Compounds

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Organoselenium chemistry, the study of compounds containing a carbon-selenium bond, has traversed a remarkable path from its nascent discovery as a chemical novelty to its current status as a vibrant, interdisciplinary field. Selenium's unique atomic properties, positioned between sulfur and tellurium in the chalcogen group, grant its organic derivatives distinct reactivity and biological significance.[1] These compounds are characterized by weaker carbon-selenium bonds (234 kJ/mol) compared to carbon-sulfur bonds (272 kJ/mol) and greater bond lengths, which contribute to their higher nucleophilicity and acidity.[1] This guide provides a comprehensive technical overview of the pivotal discoveries and conceptual shifts that have shaped the history of organoselenium chemistry, offering field-proven insights for professionals in research and drug development. The narrative traces the evolution of the field from the isolation of the first compounds to the elucidation of their profound roles in biological systems and their application as powerful tools in modern synthetic and medicinal chemistry.

Part 1: The Dawn of Selenium Chemistry (1817 - 1950s)

The Elemental Discovery: Berzelius and the "Moon" Element

The story of organoselenium chemistry begins with the discovery of its constituent element. In 1817, the renowned Swedish chemist Jöns Jacob Berzelius was investigating a red sediment causing issues in a sulfuric acid production facility. Initially suspecting the presence of the element tellurium, named after the Roman goddess of the Earth, "Tellus," Berzelius noted a similar horseradish-like odor upon heating. However, further meticulous analysis revealed a new element with properties intermediate between sulfur and tellurium. Drawing a parallel to the Earth-Tellurium relationship, Berzelius aptly named his discovery selenium , after "Selene," the Greek goddess of the Moon.[2]

The First Organoselenium Compound: A Century of Quietude

Nearly two decades after the discovery of the element, the first compound featuring a carbon-selenium bond was synthesized. In 1836, the German chemist Carl Löwig reported the preparation of diethyl selenide ((C₂H₅)₂Se) by reacting ethanol with hydrogen selenide, marking the official birth of organoselenium chemistry.[3][4] Despite this early milestone, the field languished for more than a century.[4] This slow progress can be attributed to several factors:

-

Perceived Toxicity: Inorganic selenium compounds were known to be toxic, casting a shadow over their organic derivatives.

-

Malodorous Nature: Many early organoselenium compounds, particularly selenols (R-SeH), are notoriously foul-smelling, creating a practical barrier to research.

-

The Shadow of Sulfur: A prevailing belief that selenium chemistry was merely a less interesting analogue of the well-established field of sulfur chemistry discouraged extensive investigation.

Part 2: The Renaissance of Organoselenium Chemistry (1950s - 1970s)

The mid-20th century witnessed a dramatic resurgence of interest in selenium, driven by two parallel and transformative discoveries in biology and synthetic chemistry.

The Biological Awakening: From Toxin to Essential Nutrient

The paradigm shift began in the 1950s. After decades of being known primarily for its toxicity, selenium's biological importance started to unfold.

-

1954: Biochemist Jane Pinsent discovered the first hints of specific biological functions for selenium in microorganisms.[2]

-

1957: Selenium was officially recognized as an essential micronutrient for mammalian life.[2]

-

1973: A landmark discovery that irrevocably changed the course of the field was the identification of selenium as a crucial component of the mammalian antioxidant enzyme, glutathione peroxidase (GPx) .[5] Researchers identified that the selenium was incorporated in the form of a unique amino acid, selenocysteine (Sec) , at the enzyme's active site.[6] This discovery, made by Thressa Stadtman and her team, provided the first concrete molecular basis for selenium's essentiality and antioxidant properties.[6][7]

The identification of selenocysteine, now often called the 21st amino acid, revealed that nature had evolved a sophisticated mechanism to utilize selenium's unique redox properties to protect cells from oxidative damage.[8][9]

The Synthetic Revolution: The Selenoxide Elimination

Contemporaneously, a breakthrough in synthetic organic chemistry provided chemists with a powerful new reason to explore organoselenium reagents. In 1973, the selenoxide elimination reaction was reported and rapidly developed by several research groups.[5][10] This reaction provides a remarkably mild and efficient method for introducing carbon-carbon double bonds into organic molecules, often under conditions far gentler than comparable methods.[11][12]

The utility of this reaction stems from the inherent instability of selenoxides bearing a β-proton.[1] The process involves two key steps:

-

Selenylation: Introduction of a selenyl group (e.g., phenylselenyl) onto a carbon atom adjacent to a functional group, typically a carbonyl.

-

Oxidation & Elimination: Oxidation of the resulting selenide to a selenoxide, which then spontaneously undergoes a syn-elimination via a five-membered cyclic transition state to form an alkene.[13]

This discovery transformed organoselenium reagents from mere curiosities into indispensable tools for synthetic chemists, catalyzing an exponential growth in the field.[14]

Part 3: The Modern Era: From Reagents to Therapeutics

The dual discoveries of the 1970s laid the foundation for the modern era of organoselenium chemistry, which is characterized by a deep integration of synthesis, mechanistic understanding, and biological application.

Expanding the Synthetic Toolkit

The selenoxide elimination was just the beginning. Chemists have since developed a vast arsenal of organoselenium-mediated transformations, including selenenylations, selenocyclizations, and catalytic oxidation reactions.[15] Diorganodiselenides, such as diphenyl diselenide, have become crucial precursors for generating both nucleophilic and electrophilic selenium species, enabling a wide range of synthetic applications.[16]

Medicinal Chemistry and Drug Development

Building on the discovery of glutathione peroxidase, a major focus of modern research is the development of organoselenium compounds with therapeutic potential.[17][18] Initially, research centered on creating synthetic molecules that could mimic the antioxidant activity of GPx.[19] More recently, the focus has broadened significantly, with organoselenium compounds being investigated for a wide array of biological activities.[17][19]

-

Anticancer Agents: The first organoselenium compounds were identified as potential anticancer agents in 1985.[20] Numerous derivatives have since been developed that induce apoptosis (programmed cell death) and inhibit tumor growth in various cancer cell lines.[20][21][22]

-

Antimicrobial and Antiviral Agents: The unique reactivity of the selenium atom has been harnessed to design compounds with activity against bacteria, fungi, and viruses.[19]

-

Anti-inflammatory and Neuroprotective Agents: Compounds like Ebselen , a well-known GPx mimic, have been studied in clinical trials for various conditions due to their potent anti-inflammatory and cytoprotective effects.[23][24]

-

Enzyme Inhibitors and Modulators: Organoselenium compounds are being designed to target specific enzymes, such as iodothyronine deiodinases, which are involved in thyroid hormone regulation.[17]

The lower toxicity of well-designed organoselenium compounds compared to their inorganic counterparts has been a key driver in their exploration as potential pharmaceuticals.[17]

Key Methodologies and Protocols

Protocol 1: Synthesis of Diphenyl Diselenide (A Foundational Reagent)

Diphenyl diselenide is one of the most common and versatile starting materials in organoselenium chemistry. One classic and reliable method involves the use of a Grignard reagent.[25]

Reaction: 2 PhMgBr + 2 Se → (PhSe)₂ + 2 MgBr

Step-by-Step Methodology:

-

Grignard Reagent Formation: Prepare phenylmagnesium bromide (PhMgBr) from bromobenzene and magnesium turnings in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

-

Selenium Addition: To the freshly prepared Grignard reagent, add elemental selenium powder in portions. The addition is exothermic and should be controlled to maintain a gentle reflux.

-

Reaction Quench & Oxidation: After the selenium has been added and the initial reaction subsides, cool the mixture in an ice bath. Slowly add bromine (Br₂) dropwise to oxidize the intermediate phenylselenomagnesium bromide to diphenyl diselenide.

-

Workup: Add an aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction and dissolve the magnesium salts.

-

Extraction & Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from ethanol or hexane to yield bright orange-yellow crystals of diphenyl diselenide.[25]

Protocol 2: The Selenoxide Elimination Workflow

This general workflow demonstrates the conversion of a saturated ketone to its α,β-unsaturated counterpart, a cornerstone application in organic synthesis.

Step-by-Step Methodology:

-

Enolate Formation: Treat the starting ketone (e.g., cyclohexanone) with a strong base like lithium diisopropylamide (LDA) in an anhydrous solvent (e.g., THF) at a low temperature (typically -78 °C) to quantitatively form the lithium enolate.

-

Selenenylation: Add a solution of benzeneselenenyl chloride (PhSeCl) or bromide (PhSeBr) to the enolate solution. The reaction is usually rapid, affording the α-phenylseleno ketone.

-

Oxidation: After an aqueous workup, dissolve the purified α-phenylseleno ketone in a suitable solvent like dichloromethane or ethyl acetate. Add an oxidant, such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA), at or below room temperature.

-

Elimination and Isolation: The intermediate selenoxide forms and spontaneously eliminates benzeneselenol (PhSeOH) to form the α,β-unsaturated ketone. The elimination is often complete within minutes to a few hours at room temperature. The product can then be isolated using standard purification techniques like column chromatography.

Protocol 3: Synthesis of Ebselen Analogues (Therapeutic Scaffolds)

Ebselen (2-phenyl-1,2-benzisoselenazol-3(2H)-one) is a benchmark antioxidant and anti-inflammatory agent. Its synthesis and that of its analogues often rely on the formation of a key Se-N bond.[26][27]

Step-by-Step Methodology (Illustrative):

-

Ortho-lithiation: Start with a suitable N-substituted benzamide. Treat the benzamide with a strong base like n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi) in THF at low temperature. The base selectively removes a proton from the position ortho to the amide group, forming an ortho-lithiated species.

-

Selenium Insertion: Add elemental selenium powder to the solution of the ortho-lithiated intermediate. The selenium inserts into the carbon-lithium bond.

-

Oxidative Cyclization: Oxidize the resulting selenolate intermediate in situ. This can often be achieved by bubbling air through the reaction mixture or by adding a mild oxidant like copper(II) bromide (CuBr₂). The oxidation promotes the cyclization of the selenium onto the amide nitrogen, closing the five-membered ring and forming the benzisoselenazolone core structure of the Ebselen analogue.

-

Purification: Following an aqueous workup and extraction, the crude product is typically purified by column chromatography to yield the desired Ebselen derivative.

Visualizations

Timeline of Key Discoveries in Organoselenium Chemistry

Caption: The catalytic cycle of glutathione peroxidase (GPx). [28][29][30][31]

Experimental Workflow for Selenoxide Elimination

Caption: General workflow for the synthesis of α,β-unsaturated ketones. [13][32]

Conclusion